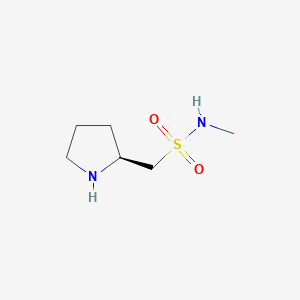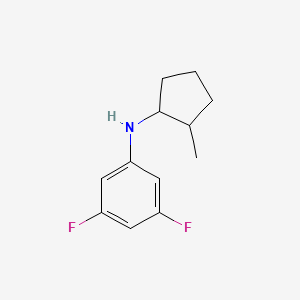![molecular formula C12H19NO2 B13270478 1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-OL](/img/structure/B13270478.png)
1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-OL is an organic compound with the molecular formula C12H19NO2 It is a secondary amine and an alcohol, characterized by the presence of an ethoxyphenyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-OL typically involves the reaction of 4-ethoxybenzylamine with an appropriate epoxide or halohydrin. One common method is the reaction of 4-ethoxybenzylamine with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-one.
Reduction: Formation of 1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of beta-blockers and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. For example, if used as a beta-blocker, it would bind to beta-adrenergic receptors, preventing the action of endogenous catecholamines like adrenaline and noradrenaline, thereby reducing heart rate and blood pressure.
Comparison with Similar Compounds
1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-OL can be compared with other similar compounds, such as:
Bisoprolol: A beta-blocker with a similar structure but different substituents.
Propranolol: Another beta-blocker with a different aromatic ring structure.
Metoprolol: A beta-blocker with a similar amine and alcohol functional groups but different aromatic substituents.
The uniqueness of this compound lies in its specific ethoxyphenyl group, which may confer distinct pharmacological properties compared to other beta-blockers.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-3-15-12-6-4-11(5-7-12)9-13-8-10(2)14/h4-7,10,13-14H,3,8-9H2,1-2H3 |
InChI Key |
WCMRBXDCHAJRSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


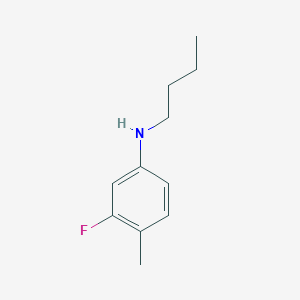

![tert-Butyl N-{[4-(4-acetylbenzenesulfonyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13270413.png)
![4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13270426.png)
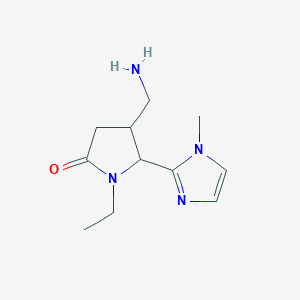
![1-Fluoro-3-[(oxolan-3-yl)amino]propan-2-ol](/img/structure/B13270445.png)

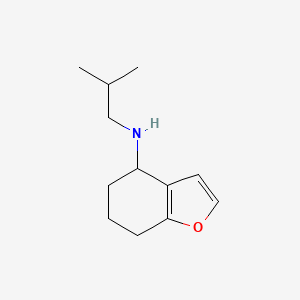
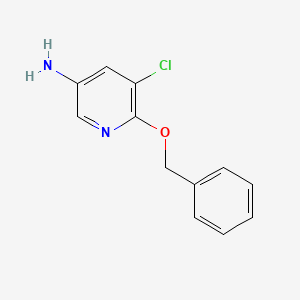
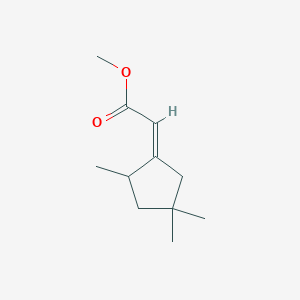
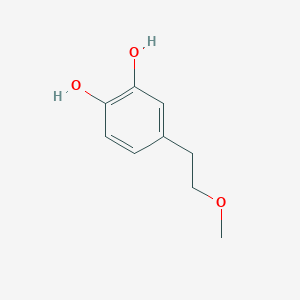
![(Butan-2-yl)[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B13270458.png)
